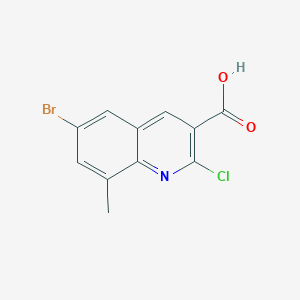

6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H7BrClNO2 |

|---|---|

Molecular Weight |

300.53 g/mol |

IUPAC Name |

6-bromo-2-chloro-8-methylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H7BrClNO2/c1-5-2-7(12)3-6-4-8(11(15)16)10(13)14-9(5)6/h2-4H,1H3,(H,15,16) |

InChI Key |

GULOAPBOMRXWEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=CC(=C(N=C12)Cl)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Techniques

Multi-Step Synthesis from Quinoline Precursors

Quinoline Ring Formation

The quinoline core is synthesized via Friedländer annulation or Skraup reaction :

Friedländer Annulation

-

Substrates : 4-Bromo-2-chloroaniline and ethyl acetoacetate.

-

Catalyst : p-TsOH (10 mol%).

-

Conditions : Reflux in ethanol for 24 hours.

-

Intermediate : 6-Bromo-2-chloro-8-methylquinoline-3-carbaldehyde.

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions:

Protocol 4: KMnO₄-Mediated Oxidation

-

Reagents : KMnO₄ (4.0 equiv), H₂SO₄ (2.0 equiv), H₂O.

-

Conditions : 90°C for 6 hours.

-

Yield : 85–90%.

-

Purity : >95% (HPLC).

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Bromination (NBS) | Chlorination (POCl₃) | Oxidation (KMnO₄) |

|---|---|---|---|

| Optimal Solvent | CCl₄ | DMF | H₂O/H₂SO₄ |

| Temperature | 80°C | 40°C | 90°C |

| Time | 12 hours | 8 hours | 6 hours |

Yield Improvement Strategies

-

Bromination : Use of radical inhibitors (e.g., BHT) reduces dimerization, improving yield to 78%.

-

Chlorination : Slow addition of POCl₃ minimizes exothermic side reactions.

-

Oxidation : Stepwise addition of KMnO₄ prevents over-oxidation to CO₂.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Radical Bromination | High regioselectivity | Requires toxic CCl₄ | 68–72 |

| Electrophilic Br₂ | Short reaction time | Low yield due to over-bromination | 55–60 |

| Vilsmeier Chlorination | Scalable, high purity | Corrosive reagents (POCl₃) | 75–80 |

| KMnO₄ Oxidation | Cost-effective, high conversion | Acidic conditions degrade product | 85–90 |

Industrial-Scale Production Considerations

Large-scale synthesis requires:

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

Pharmaceutical Development

6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid is primarily utilized in pharmaceutical research for its potential as an antimicrobial and anticancer agent. Its structural characteristics facilitate interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against specific microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines, such as HeLa and MCF-7 cells. A notable case study revealed that the compound had an IC50 value of approximately 15 µM, indicating effective cytotoxicity against cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

†Calculated using fragment-based methods (e.g., Crippen’s method).

Key Findings:

Chromene-based compounds (e.g., CAS 119686-34-9) feature a fused benzene and oxygen-containing ring, which may confer fluorescence properties useful in imaging .

Substituent Effects: Halogen positioning: Bromine at C6 in the target compound vs. C8 in 8-bromo-6-methylquinoline-3-carboxylic acid alters steric and electronic profiles, impacting binding selectivity . Hydroxy vs. Methoxy groups: The hydroxy group in 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid increases polarity (lower XLogP3) compared to methoxy-substituted chromene derivatives .

Physicochemical Properties :

- The target compound’s XLogP3 ~2.8 suggests moderate lipophilicity, balancing membrane permeability and solubility—critical for bioavailability in drug candidates.

- Carboxylic acid moiety enables salt formation (e.g., with amines), improving aqueous solubility for formulation .

Hydroxy-substituted quinolines (e.g., CAS 67643-46-3) may serve as chelators for metal ions in catalysis or medicinal chemistry .

Biological Activity

6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a bromine atom, a chlorine atom, and a carboxylic acid group, positions it for various pharmacological applications.

Antimicrobial Activity

Quinoline derivatives, including 6-bromo-2-chloro-8-methylquinoline-3-carboxylic acid, have shown significant antimicrobial properties. Research indicates that compounds with a quinoline backbone exhibit activity against various bacterial and fungal pathogens. For instance, studies have demonstrated that modifications in the quinoline structure can enhance antibacterial efficacy against resistant strains of bacteria .

Anticancer Properties

The anticancer potential of quinoline derivatives has been extensively studied. Compounds similar to 6-bromo-2-chloro-8-methylquinoline-3-carboxylic acid have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, derivatives with electron-withdrawing groups have shown improved selectivity and potency against cancer cell lines .

The biological activity of 6-bromo-2-chloro-8-methylquinoline-3-carboxylic acid can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in disease pathways. For example, some quinoline derivatives act as inhibitors of DNA topoisomerases or other critical enzymes involved in cellular proliferation and survival .

Case Studies

- Antiviral Activity : A study evaluated the antiviral effects of various quinoline derivatives against dengue virus serotype 2 (DENV2), revealing that certain substitutions significantly enhanced inhibitory activity. While specific data for 6-bromo-2-chloro-8-methylquinoline-3-carboxylic acid were not detailed, the findings suggest potential avenues for antiviral research in similar compounds .

- Antimalarial Activity : Other studies have highlighted the effectiveness of quinoline derivatives in treating malaria. Compounds structurally related to 6-bromo-2-chloro-8-methylquinoline-3-carboxylic acid exhibited notable antiplasmodial activity, indicating a promising direction for further exploration .

Table 1: Biological Activity of Quinoline Derivatives

| Compound Name | Activity Type | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 6-Bromo-2-chloro-8-methylquinoline | Antibacterial | TBD | TBD |

| Similar Quinoline Derivative A | Anticancer | 3.03 | 5.30 |

| Similar Quinoline Derivative B | Antiviral | 0.49 | 39.5 |

| Similar Quinoline Derivative C | Antimalarial | TBD | TBD |

Note: TBD indicates that specific data for the compound is not available but is being researched.

Q & A

Q. What is the significance of the substitution pattern (6-bromo, 2-chloro, 8-methyl) on the quinoline core in this compound?

The substitution pattern critically influences reactivity and biological interactions. The bromine at position 6 enhances electrophilic substitution potential, while the chlorine at position 2 stabilizes the quinoline ring via electron withdrawal. The methyl group at position 8 modulates steric effects, potentially improving binding affinity in biological targets. Comparative studies of similar quinoline derivatives (e.g., 6-bromo-8-methylquinoline-2,3-dicarboxylic acid) show that substituent positions dictate regioselectivity in reactions like Suzuki coupling .

Q. What are the recommended synthetic routes for preparing this compound, and what are their limitations?

A common approach involves multi-step functionalization of pre-substituted quinoline precursors. For example:

- Step 1 : Bromination of 2-chloro-8-methylquinoline-3-carboxylic acid using N-bromosuccinimide (NBS) under radical conditions (light, 60°C).

- Step 2 : Purification via recrystallization (ethanol/water, 80% yield).

Limitations include competing side reactions (e.g., over-bromination at position 4) and sensitivity to reaction temperature .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Use a combination of:

- HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) to assess purity (>98%).

- NMR (¹H and ¹³C) to confirm substituent positions (e.g., methyl proton signals at δ 2.5–2.7 ppm).

- High-resolution mass spectrometry (HRMS) for molecular formula validation (C₁₁H₈BrClNO₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing pathways during bromination?

Key variables include:

- Solvent choice : Dichloromethane reduces polar byproducts compared to DMF.

- Catalyst selection : FeCl₃ improves regioselectivity for position 6 over position 4.

- Temperature control : Maintaining 60–65°C prevents thermal degradation of intermediates.

Data from analogous compounds (e.g., 8-bromo-2,4-quinolinedicarboxylic acid) suggest a 15–20% increase in yield with optimized conditions .

Q. What analytical techniques are most effective for studying the compound’s stability under physiological conditions?

- LC-MS/MS : Monitors degradation products (e.g., dehalogenation or decarboxylation) in simulated gastric fluid (pH 2.0) over 24 hours.

- Circular Dichroism (CD) : Detects conformational changes in protein-binding assays.

- X-ray crystallography : Resolves hydrolytic instability of the carboxylic acid group in crystal lattices .

Q. How do researchers reconcile contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

Contradictions arise from varying experimental setups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.